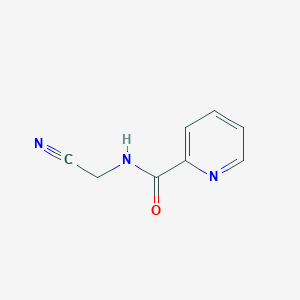

N-(Cyanomethyl)picolinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyanomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLIFNQSJSSHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyanomethyl Picolinamide and Its Derivatives

Direct Synthetic Routes to N-(Cyanomethyl)picolinamide

The most straightforward methods for synthesizing this compound involve the formation of an amide bond between a picolinic acid precursor and an aminoacetonitrile (B1212223) derivative.

Amide Coupling Reactions Utilizing Aminoacetonitrile Derivatives

The formation of this compound is fundamentally an amidation reaction. This involves the coupling of picolinic acid, or an activated form of it, with an aminoacetonitrile derivative. nih.gov A condensation reaction occurs where two molecules combine, typically with the removal of a small molecule like water, to form the amide linkage. libretexts.org When picolinic acid (a carboxylic acid) and aminoacetonitrile (an amine) combine, a covalent bond is formed between the carboxyl carbon of the acid and the amine nitrogen, creating the picolinamide (B142947) structure. libretexts.org

Several protocols can be employed to facilitate this coupling:

Acid Chloride Formation: A common strategy involves converting picolinic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). nih.gov This intermediate then readily reacts with aminoacetonitrile to yield the final amide product. However, this method can sometimes lead to side reactions, such as the chlorination of the pyridine (B92270) ring, resulting in chlorinated picolinamide byproducts. nih.gov

Coupling Agents: To avoid harsh conditions and improve yields, various coupling agents are used. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) have proven effective for stereoselective amine-carboxylic acid coupling, achieving nearly quantitative yields under room temperature conditions in acetonitrile (B52724). researchgate.net The purification process for such methods is often simple, involving extraction to remove coupling agent residues. researchgate.net

| Method | Reagents | Key Features | Potential Byproducts | Reference |

|---|---|---|---|---|

| Acid Chloride Formation | Picolinic acid, Thionyl chloride (SOCl₂), Aminoacetonitrile | Utilizes a highly reactive acid chloride intermediate. | 4-chloro-N-alkyl-N-phenylpicolinamides | nih.gov |

| Coupling Agent-Mediated | Picolinic acid, Aminoacetonitrile, DMTMM | Mild reaction conditions (room temp.), high yields, simple purification. | Minimal byproducts reported. | researchgate.net |

C-H Functionalization Approaches to Picolinamide Scaffolds

Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool for molecular synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. The picolinamide moiety is frequently used as a bidentate directing group to guide transition metal catalysts to specific C-H bonds for selective functionalization. chim.itnih.govsemanticscholar.org This strategy is particularly useful for achieving site-selective derivatization that would be challenging through traditional methods. nih.gov

While often used to direct functionalization on an attached substrate (e.g., an N-benzyl group), C-H functionalization can also target the picolinamide's own pyridine ring. semanticscholar.orgrsc.org Achieving selectivity between different C-H bonds on the same molecule is a significant challenge. rsc.org

Rhodium-Catalyzed Divergent Functionalization: Research has shown that by switching between Rh(I) and Rh(III) catalysts, it is possible to achieve divergent functionalization of picolinamide derivatives. semanticscholar.orgrsc.org For instance, in reactions with alkynes, a Rh(III) catalyst can direct functionalization at the pyridine ring to form isoquinoline (B145761) structures, while a Rh(I) catalyst can promote functionalization at the ortho-position of an N-benzyl substituent. rsc.org

Cobalt-Catalyzed Reactions: Low-cost and environmentally friendly cobalt catalysts have been successfully used for picolinamide-directed C-H activation. chim.it These methods can be used to synthesize various heterocyclic compounds. chim.it

Palladium-Catalyzed Functionalization: Pd(II)-catalyzed reactions are widely used for picolinamide-aided C-H functionalization, enabling the arylation, alkylation, and halogenation of substrates. thieme-connect.comresearchgate.net

| Catalyst System | Target Site | Transformation | Key Feature | Reference |

|---|---|---|---|---|

| Rh(III) / [RhCp*Cl₂]₂ | Pyridine Ring of Picolinamide | Reaction with alkynes | Forms isoquinoline derivatives | semanticscholar.orgrsc.org |

| Cobalt / Co(OAc)₂·4H₂O | Substrate C(sp²)-H bond | Carbonylation with CO surrogates | Forms isoindolinone derivatives | chim.it |

| Palladium(II) | Substrate γ-C(sp²)-H bond | Arylation, Alkylation, Halogenation | High site-selectivity | nih.govthieme-connect.com |

Synthesis of this compound Analogues and Ligand Precursors

The synthesis of analogues involves modifying either the picolinamide core or the cyanomethyl side chain, allowing for the fine-tuning of the molecule's properties.

Strategies for Picolinamide Core Derivatization

Modifying the pyridine ring of the picolinamide core is essential for creating diverse analogues. nih.govnih.gov These modifications can influence the electronic and steric properties of the molecule, which is critical for applications in areas like medicinal chemistry and catalysis.

Halogenation: As mentioned, chlorination at the 4-position of the pyridine ring can occur as a side reaction during amide synthesis with thionyl chloride. nih.gov This provides a handle for further functionalization via cross-coupling reactions.

Substitution via Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a cornerstone for derivatizing the picolinamide core. nih.gov By creating precursors with halogen or triflate groups on the pyridine ring, various substituents (aryl, alkyl, etc.) can be introduced to synthesize a library of derivatives. This approach was used to develop a series of 6-substituted picolinamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1. nih.gov

Ugi Multicomponent Reaction: To assemble complex derivatives, multicomponent reactions like the Ugi reaction can be employed. This allows for the initial construction of a picolinamide-containing substrate which can then undergo further functionalization, such as Pd(II)-catalyzed C-H arylation. nih.gov

Functional Group Transformations Involving the Cyanomethyl Moiety

The cyanomethyl group (–CH₂CN) is a versatile functional handle that can be transformed into a variety of other groups. rsc.org This versatility is a key reason for its inclusion in synthetic targets.

Reduction to Amine: The nitrile group can be reduced to a primary amine (–CH₂CH₂NH₂) using common reducing agents. This transformation is valuable for introducing a basic nitrogen atom and extending the carbon chain.

Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (–CH₂COOH), an ester, or an amide. rsc.org

Cyanomethylation: The cyanomethyl group itself can be introduced onto a molecule through cyanomethylation reactions. organic-chemistry.org This can be achieved through various methods, including reactions with (cyanomethyl)trimethylphosphonium iodide or transition-metal-catalyzed reactions using acetonitrile. organic-chemistry.org Computational studies have explored the mechanisms of metal-free cyanomethylation reactions. rsc.org The cyanomethyl group has also been used as a directing group in Ru(II)-catalyzed C-H functionalization to synthesize alkenylated indoles. sioc-journal.cn

| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Reducing agents (e.g., H₂, catalyst; LiAlH₄) | Primary Amine (–CH₂CH₂NH₂) | |

| Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid (–CH₂COOH) | rsc.org |

| Nucleophilic Addition | Organometallic reagents | Ketone (after hydrolysis of imine intermediate) | rsc.org |

| Cycloaddition | Azides | Tetrazole | rsc.org |

Catalytic Methods in this compound Synthesis

Catalysis is central to modern organic synthesis, providing efficient, selective, and sustainable pathways to complex molecules. ed.ac.uk The synthesis of this compound and its derivatives heavily relies on various catalytic methods, particularly those involving transition metals.

Metal-Catalyzed Amide Formation: While direct coupling agents are common, catalytic methods for amide bond formation are also being developed to increase efficiency and reduce waste.

Transition Metal-Catalyzed C-H Functionalization: As detailed in section 2.1.2, catalysts based on palladium, rhodium, and cobalt are instrumental in the derivatization of picolinamide-containing molecules. chim.itrsc.orgthieme-connect.com These catalysts enable reactions that would otherwise be unfeasible, allowing for the late-stage functionalization of complex scaffolds.

Nickel-Catalyzed Reactions: Nickel catalysts have been developed for the efficient cleavage of the picolinamide directing group. acs.org In a two-step protocol, the picolinamide is first activated and then cleaved via a Ni-catalyzed esterification, which is significant for applications where the directing group must be removed after serving its purpose. acs.org

Copper-Catalyzed Coupling Reactions: Copper catalysts are effective for various coupling reactions. They have been used in multi-component reactions to synthesize N,N-bis(cyanomethyl)amines and in dehydrogenative coupling reactions where the picolinamide moiety acts as a directing group. mdpi.commdpi.com

The choice of catalyst is critical and can dictate the outcome of a reaction, as seen in the divergent reactivity controlled by Rh(I)/Rh(III) catalysts. semanticscholar.orgrsc.org The development of new catalytic systems continues to expand the toolkit available for synthesizing this compound and its analogues with greater precision and efficiency. acs.org

Transition Metal-Catalyzed Preparations (e.g., Copper-Catalyzed Reactions)

Transition metal catalysis, particularly employing copper, presents a powerful avenue for the synthesis of picolinamides. While a specific protocol for the direct copper-catalyzed synthesis of this compound from picolinic acid and aminoacetonitrile is not extensively documented in dedicated studies, the broader literature on copper-catalyzed amidation reactions provides a strong basis for its feasibility. These reactions typically involve the coupling of a carboxylic acid with an amine, facilitated by a copper catalyst, often in the presence of a suitable ligand and base.

Picolinamide derivatives themselves have been effectively used as bidentate ligands in copper-catalyzed reactions, such as in aryl ether synthesis. nih.gov This highlights the affinity of the picolinamide moiety for copper, suggesting that copper-based catalytic systems could be well-suited for its formation. For instance, a cooperative catalytic system of CuCl and Cu(OTf)₂ has been shown to effectively catalyze the synthesis of cyanomethylamines and N,N-bis(cyanomethyl)amines. mdpi.com Such multicomponent reactions underscore the utility of copper in facilitating the formation of C-N bonds involving cyanomethyl groups. mdpi.com

A plausible reaction pathway for the copper-catalyzed synthesis of this compound would involve the coordination of picolinic acid to the copper center, followed by activation and subsequent nucleophilic attack by aminoacetonitrile. The reaction conditions would likely be optimized with respect to the copper source (e.g., CuI, Cu(OTf)₂), ligand, base, and solvent to achieve high yields.

Table 1: Representative Copper-Catalyzed Amidation and Related Reactions

| Catalyst System | Reactants | Product Type | Key Features |

| CuI / N-(2-fluorophenyl)picolinamide | Aryl halides, ortho-prenylated phenols | Diaryl ethers | Effective for sterically hindered substrates under microwave irradiation. semanticscholar.org |

| CuCl / Cu(OTf)₂ | Amines, formaldehyde, TMSCN | Cyanomethylamines, N,N-bis(cyanomethyl)amines | Cooperative catalytic system for multicomponent coupling reactions. mdpi.com |

| Cu(I) complex on SBA-15 | Aryl halides, NaN₃ | Anilines | Heterogeneous catalyst with good stability and reusability. |

Metal-Free Catalytic Systems for Picolinamide Formation

Metal-free catalytic systems offer an attractive alternative to transition metal-catalyzed methods, often providing advantages in terms of cost, toxicity, and ease of product purification. The synthesis of this compound can be efficiently achieved through established metal-free amidation protocols.

A highly relevant example is the synthesis of the structurally similar compound, N-cyanomethyl-4-(trifluoromethyl)nicotinamide. A Chinese patent details a one-pot process where 4-trifluoromethylnicotinic acid is reacted with aminoacetonitrile hydrochloride and phosgene (B1210022) in the presence of a solvent and an acid-binding agent. google.com This method, which achieves high yields and purity, can be directly adapted for the synthesis of this compound by substituting 4-trifluoromethylnicotinic acid with picolinic acid. The key step is the in-situ formation of an acyl chloride from the carboxylic acid using phosgene (or a safer equivalent like triphosgene (B27547) or oxalyl chloride), which then readily reacts with aminoacetonitrile to form the desired amide.

Furthermore, a wide array of modern peptide coupling reagents can be employed for the metal-free synthesis of this compound. These reagents are designed to activate the carboxylic acid group of picolinic acid, facilitating its reaction with the amino group of aminoacetonitrile. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as well as phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). stackexchange.comsigmaaldrich.com

For instance, the synthesis of a N-(cyanomethyl)carboxamide derivative has been reported using PyBOP as the coupling agent in the presence of a base like diisopropylethylamine (DIPEA). acs.org A typical procedure would involve dissolving picolinic acid and aminoacetonitrile (often as the hydrochloride salt, which requires a base to liberate the free amine) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling agent and a non-nucleophilic base. stackexchange.comorgsyn.org

Table 2: Key Reagents in Metal-Free Picolinamide Synthesis

| Reagent Type | Specific Reagent | Role in Reaction |

| Activating Agent | Phosgene / Triphosgene | Converts carboxylic acid to highly reactive acyl chloride. google.com |

| Coupling Agent | EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) | Facilitates amide bond formation between a carboxylic acid and an amine. stackexchange.com |

| Coupling Agent | PyBOP | A phosphonium-based reagent for activating carboxylic acids for amidation. acs.org |

| Coupling Agent | HATU | An aminium-based reagent known for high efficiency in difficult couplings. stackexchange.com |

| Base | Triethylamine (TEA) / Diisopropylethylamine (DIPEA) | Neutralizes hydrochloride salts of amines and facilitates the coupling reaction. stackexchange.com |

Mechanistic Elucidation of Reactions Involving N Cyanomethyl Picolinamide

Detailed Investigation of Reaction Pathways

Understanding the detailed reaction pathways of N-(Cyanomethyl)picolinamide is fundamental to controlling and optimizing its synthetic applications. This involves a thorough examination of how the molecule is activated and the nature of the intermediates formed during a reaction.

Nucleophilic and Electrophilic Activation Mechanisms

The reactivity of this compound can be understood through the principles of nucleophilic and electrophilic activation. The picolinamide (B142947) moiety, containing both a pyridine (B92270) ring and an amide group, presents multiple sites for interaction. The nitrogen atom of the pyridine ring can act as a nucleophile or a Lewis basic site, while the carbonyl carbon of the amide is electrophilic.

In nucleophilic aromatic substitution (SNAr) reactions, a substrate with heteroatoms on an aromatic ring can be activated by the reaction medium or the nature of the nucleophile. frontiersin.org For instance, in acidic conditions, the substrate can be protonated, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. frontiersin.org Conversely, the cyano group (-CN) can influence reactions through its electron-withdrawing nature. In reactions like the cyanoethylation of unsaturated molecules, the addition of a nucleophile (Y) to a molecule like CH2=CH-CN proceeds via a nucleophilic mechanism, resulting in Y-CH2-CH2-CN. egrassbcollege.ac.in This highlights the dual role that different parts of the this compound molecule can play in facilitating reactions.

The activation of electrophile/nucleophile pairs can be significantly influenced by solvation. frontiersin.org The solvent can stabilize charged intermediates formed during the reaction, thereby affecting the reaction rate and pathway. For example, the interaction between an electrophile and a nucleophile can be activated by either nucleophilic or electrophilic solvation provided by the solvent. frontiersin.org

The table below summarizes the roles of different functional groups in this compound in nucleophilic and electrophilic activation.

| Functional Group | Role in Activation | Potential Interactions |

| Pyridine Nitrogen | Nucleophilic/Lewis Basic | Protonation, Coordination to Lewis acids |

| Amide Carbonyl | Electrophilic | Nucleophilic attack |

| Cyanomethyl Group | Electron-withdrawing | Stabilization of anionic intermediates |

Radical Intermediates and Propagation in Transformations

Radical reactions involving this compound proceed through a characteristic three-step mechanism: initiation, propagation, and termination. lumenlearning.comnumberanalytics.com The initiation step involves the formation of a radical species, often facilitated by heat, light, or a catalyst. lumenlearning.comnumberanalytics.com Once a reactive free radical is generated, it enters the propagation phase, where it reacts with stable molecules to create new free radicals in a chain reaction. lumenlearning.com

A common pathway involves the abstraction of a hydrogen atom to generate a carbon-centered radical. For instance, in cyanomethylation reactions using acetonitrile (B52724) as the cyanomethyl source, a tert-butoxy (B1229062) radical can abstract a proton from acetonitrile to form a cyanomethyl radical. encyclopedia.pub This cyanomethyl radical can then participate in various transformations. encyclopedia.pubresearchgate.net Control experiments using radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have been employed to confirm the involvement of radical processes; the absence of product formation in the presence of these scavengers indicates a radical mechanism. encyclopedia.pub

The propagation steps are crucial for the continuation of the reaction. lumenlearning.com They often involve the addition of the radical to a double bond or a hydrogen abstraction. lumenlearning.com The stability of the radical intermediate plays a significant role in determining the reaction's course. lumenlearning.com Finally, the chain reaction concludes in the termination step, where two radical species combine to form a stable, non-radical product. lumenlearning.comnumberanalytics.com

The following table outlines the key stages of radical reactions involving this compound.

| Stage | Description | Example |

| Initiation | Generation of the initial radical species. | Homolytic cleavage of an initiator molecule by heat or light. lumenlearning.com |

| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. | A cyanomethyl radical attacks a substrate. encyclopedia.pub |

| Termination | Two radicals react to form a stable, non-radical product, ending the chain. | Combination of two radical intermediates. lumenlearning.com |

Acid-Promoted Cycloadditions and Rearrangements

Acid catalysis plays a pivotal role in promoting cycloaddition reactions and rearrangements involving this compound and related structures. Lewis acids or Brønsted acids can activate substrates, facilitating transformations that might otherwise be sluggish or unfeasible. nih.govnih.gov

In the context of cycloadditions, such as the [4+3] cycloaddition of 3-alkenylindoles, Lewis acids have been shown to promote the reaction, leading to the formation of complex heterocyclic scaffolds. nih.gov The choice of acid catalyst can be critical, with more acidic catalysts like chiral imidodiphosphorimidates showing promise in achieving enantioselectivity. nih.gov Similarly, copper(II) triflate (Cu(OTf)₂) can act as a Lewis acid to activate sydnones in their cycloaddition reactions with alkynes, significantly reducing reaction times. whiterose.ac.uk

Acid-promoted rearrangements can also occur. For example, the Prins reaction involves the acid-catalyzed reaction of aldehydes with alkenes. msu.edu While not directly involving this compound, this illustrates the general principle of acid catalysis in carbon-carbon bond formation and rearrangement, which could be applicable to derivatives of this compound.

The table below provides examples of acid-promoted reactions and the types of acids used.

| Reaction Type | Acid Catalyst | Role of Acid | Reference |

| [4+3] Cycloaddition | Lewis Acids (e.g., SnCl₄), Chiral Imidodiphosphorimidates | Activation of the substrate | nih.gov |

| Sydnone-Alkyne Cycloaddition | Cu(OTf)₂ | Lewis acid activation of the sydnone | whiterose.ac.uk |

| Ketene-Alkene [2+2] Cycloaddition | Lewis Acids | Promotion of the cycloaddition | nih.gov |

Role of Coordination in Reaction Mechanisms

The picolinamide group in this compound is an effective coordinating moiety, which can significantly influence reaction mechanisms. By acting as a ligand, it can accelerate transformations and enable specific activation strategies, particularly in difunctionalization reactions.

Ligand-Accelerated Transformations

The coordination of the picolinamide group to a metal center can lead to ligand-accelerated catalysis. This phenomenon is observed when the presence of a ligand significantly increases the rate of a catalytic reaction compared to the uncatalyzed or ligand-free reaction. nsf.gov The picolinamide moiety can act as a bidentate ligand, coordinating to a metal through the pyridine nitrogen and the amide oxygen. This coordination can pre-organize the substrate for a specific reaction, thereby lowering the activation energy.

For example, picolinamides have been elegantly used to direct the functionalization of unactivated C-H bonds. nih.gov In palladium-catalyzed reactions, the picolinamide directing group has enabled various transformations, including C-H activation, directed Heck reactions, and 1,2-difunctionalization. nih.gov Similarly, in scandium(III)-catalyzed asymmetric spiroannulation reactions, the use of a Pybox ligand, which shares structural similarities with the picolinamide coordinating unit, leads to significant rate acceleration. nsf.gov This acceleration is attributed to the ligand preventing off-cycle oligomerization of the nucleophile. nsf.gov

The following table illustrates the effect of ligands on reaction rates in specific transformations.

| Catalytic System | Ligand | Observation | Reference |

| Palladium Catalysis | Picolinamide | Enables functionalization of unactivated C-H bonds | nih.gov |

| Scandium(III) Catalysis | Pybox | Significant rate acceleration in spiroannulation | nsf.gov |

| Nickel Catalysis | Amide-type NN₂ pincer ligand | Crucial for Sonogashira coupling via C-N bond activation | researchgate.net |

Coordinating Activation Strategies in Difunctionalization Reactions

The coordinating ability of the picolinamide group is instrumental in difunctionalization reactions, where two new functional groups are added across a double or triple bond. The picolinamide can act as a directing group, guiding the catalyst to a specific site on the substrate and controlling the stereochemistry of the reaction.

In palladium-catalyzed syn-aminoalkynylation of alkenes, the picolinamide auxiliary is essential for the observed reactivity and syn-selectivity, leading to the formation of pyrrolidines. nih.gov The picolinamide directs the palladium catalyst, facilitating the intramolecular cyclization and subsequent intermolecular carbon-carbon bond formation. nih.gov This strategy allows for the rapid synthesis of complex heterocyclic structures from simple starting materials. nih.gov

Similarly, in nickel-catalyzed three-component carboacylation of norbornene derivatives, the reaction is triggered by the activation of a C-N bond in an imide, a process that can be conceptually related to the coordinating activation provided by a picolinamide. beilstein-journals.org These coordinating activation strategies are powerful tools for the stereoselective synthesis of complex molecules. nih.gov

The table below summarizes different coordinating activation strategies in difunctionalization reactions.

| Reaction | Metal Catalyst | Role of Coordinating Group | Outcome | Reference |

| syn-Aminoalkynylation of Alkenes | Palladium | Directs catalyst, enables syn-selectivity | Pyrrolidine synthesis | nih.gov |

| Carboacylation of Norbornene | Nickel | Triggers reaction via C-N bond activation | Difunctionalized products | beilstein-journals.org |

| Aminoboration of Bicyclic Alkenes | Copper | Directs migratory insertion | Difunctionalized system | beilstein-journals.org |

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving this compound is a critical area of investigation, as the spatial arrangement of atoms in the products can significantly influence their biological activity and chemical properties. While specific stereoselective reactions involving this compound as a substrate are not extensively documented in publicly available literature, the stereochemical outcomes can be inferred from studies on related compounds containing either the picolinamide or the cyanomethyl moiety. The picolinamide group can act as a powerful directing group and a scaffold for chiral catalysts, while the cyanomethyl group can participate in a variety of stereoselective transformations.

The picolinamide functional group has been effectively utilized as a directing group in transition metal-catalyzed reactions, where it can control both regioselectivity and stereoselectivity. For instance, in palladium-catalyzed reactions, the nitrogen atom of the pyridine ring and the amide nitrogen can chelate to the metal center, creating a rigid cyclic intermediate that directs the reaction to a specific site and influences the stereochemical outcome. Research on N-allylpicolinamides has demonstrated that the picolinamide directing group can lead to high Z-selectivity in γ-arylation reactions, a testament to its ability to control the geometry of the transition state. acs.org

Furthermore, chiral picolinamides, often derived from natural products like cinchona alkaloids, have been successfully employed as organocatalysts in asymmetric synthesis. These catalysts create a chiral environment that enables the stereoselective reduction of imines to form enantioenriched amines. mdpi.comresearchgate.net This highlights the potential for developing chiral derivatives of this compound that could function as catalysts or undergo diastereoselective reactions.

The cyanomethyl group is also a versatile functional group that can participate in various stereoselective bond-forming reactions. For example, asymmetric Mannich-type reactions of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines, catalyzed by a chiral phosphoric acid, have been shown to produce products with vicinal trisubstituted carbon stereogenic centers in a highly diastereo- and enantioselective manner. nih.gov This demonstrates the capability of the cyanomethyl group to be involved in the creation of new stereocenters with high fidelity.

Moreover, the rhodium-catalyzed asymmetric benzannulation of 1-arylalkynes with 2-(cyanomethyl)phenylboronates showcases another example of the cyanomethyl group's participation in stereoselective C-C bond formation, leading to axially chiral 2-aminobiaryls with high enantiomeric excess. nih.gov

Given these precedents, it is reasonable to predict that reactions involving this compound could be rendered stereoselective. For instance, the deprotonation of the α-carbon to the cyano group would generate a prochiral nucleophile. The subsequent reaction of this nucleophile with an electrophile in the presence of a chiral catalyst or with a chiral electrophile could proceed with high stereoselectivity. Similarly, reactions targeting the picolinamide moiety, such as directed C-H functionalization, could be influenced by the stereochemistry of a chiral auxiliary attached to the cyanomethyl group.

The following data tables present findings from studies on related compounds that illustrate the potential for stereoselectivity in reactions involving the picolinamide and cyanomethyl functional groups.

Table 1: Stereoselective Reduction of Imines Catalyzed by Chiral Picolinamides

| Entry | Imine Substrate | Chiral Picolinamide Catalyst | Product Enantiomeric Excess (ee) | Reference |

| 1 | N-(1-phenylethylidene)aniline | Polystyrene-supported Cinchona-derived Picolinamide | up to 91% | mdpi.com |

| 2 | N-(4-methyl-1-phenylethylidene)aniline | Cinchona-derived Picolinamide | 88% | mdpi.com |

| 3 | N-(1-(naphthalen-2-yl)ethylidene)aniline | Cinchona-derived Picolinamide | 90% | mdpi.com |

Table 2: Diastereo- and Enantioselective Mannich-Type Reaction of 2-(Cyanomethyl)benzimidazole Derivatives

| Entry | Electrophile (N-Benzoyl Imine) | Diastereomeric Ratio (dr) | Product Enantiomeric Excess (ee) | Reference |

| 1 | N-Benzoylbenzaldimine | >99:1 | 98% | nih.gov |

| 2 | N-Benzoyl-4-chlorobenzaldimine | >99:1 | 97% | nih.gov |

| 3 | N-Benzoyl-2-naphthaldehyde Imine | >99:1 | 99% | nih.gov |

Table 3: Asymmetric Benzannulation of 1-Arylalkynes with 2-(Cyanomethyl)phenylboronates

| Entry | 1-Arylalkyne | Chiral Diene Ligand | Product Enantiomeric Excess (ee) | Reference |

| 1 | 1-Phenyl-1-propyne | (S,S)-Ph-BPE | >99% | nih.gov |

| 2 | 1-(o-Tolyl)-1-propyne | (S,S)-Ph-BPE | 96% | nih.gov |

| 3 | 1-(2-Naphthyl)-1-propyne | (S,S)-Ph-BPE | 98% | nih.gov |

These examples underscore the significant potential for developing stereoselective reactions involving this compound, either by leveraging the directing group capabilities of the picolinamide moiety, employing chiral catalysts, or utilizing the reactivity of the cyanomethyl group in asymmetric transformations. Future research in this area would likely focus on the design of chiral variants of this compound and their application in stereoselective synthesis.

Coordination Chemistry and Catalytic Applications of N Cyanomethyl Picolinamide Derivatives

N-(Cyanomethyl)picolinamide as a Ligand Scaffold

This compound belongs to the broader class of picolinamide (B142947) ligands, which are characterized by a pyridine (B92270) ring linked to an amide group. The defining feature of this compound is the cyanomethyl group (-CH₂CN) attached to the amide nitrogen. This structure provides a bidentate N,N-donor chelation site through the pyridine nitrogen and the amide nitrogen or oxygen, which can coordinate to a metal center to form a stable five-membered ring. This chelation effect is fundamental to its utility as a ligand scaffold in catalysis.

The design of effective N,N-donor picolinamide ligands for catalysis is guided by several key principles aimed at tuning the electronic and steric environment of the metal center.

Electron-Donating Effects : A primary strategy involves enhancing the electron-donating ability of the ligand to the metal center. For picolinamide-type ligands, deprotonation of the N-H bond upon coordination creates a strongly electron-donating anionic amidate moiety. researchgate.netnih.gov This increased electron density on the metal can facilitate key catalytic steps, such as oxidative addition or reductive elimination. researchgate.net

Proton-Responsive Functionality : Incorporating proton-responsive groups, such as hydroxyl (-OH) groups, onto the pyridine ring is another crucial design concept. nih.govacs.org In basic media, these groups can deprotonate to form oxyanions, which provide a powerful secondary electron-donating effect and can influence the catalyst's solubility and activity in aqueous solutions. nih.govacs.org

Hard-Soft Acid-Base (HSAB) Theory : The HSAB principle guides the selection of donor atoms for specific metals. Nitrogen donors are considered soft bases, making them particularly effective for coordinating with soft acid metals like Pd(II) and other late transition metals. researchgate.netmdpi.com The N,N-donor set of picolinamides provides a favorable coordination environment for a variety of catalytically active metals.

Structural Preorganization : The inherent structure of picolinamide provides a degree of preorganization, where the donor atoms are positioned for chelation. This reduces the entropic penalty of coordination, leading to more stable metal complexes. researchgate.net The cyanomethyl group in this compound can further influence the ligand's conformational preferences and electronic properties.

The properties of picolinamide ligands can be systematically modified by introducing various substituents, which exert significant steric and electronic effects on the metal complex and its catalytic performance.

Electronic Effects: The electronic nature of substituents on the pyridine ring or the amide nitrogen directly modulates the electron density at the metal center.

Electron-donating groups (e.g., methoxy (B1213986) -OCH₃, hydroxyl -OH) increase the electron density on the ligand and, consequently, on the coordinated metal. mdpi.comresearchgate.net This can enhance the reactivity in catalytic processes that benefit from an electron-rich metal center, such as CO₂ hydrogenation. researchgate.netacs.org For instance, a 4-hydroxy-N-methylpicolinamidate ligand creates a highly active iridium catalyst due to the strong electron donation from both the anionic amide and the phenolic oxyanion. researchgate.netacs.org

Electron-withdrawing groups (e.g., ester, fluorine) decrease the electron density at the metal. mdpi.comnih.gov This can be advantageous in other reactions. In copper-catalyzed aryl ether formation, fluorine-substituted picolinamide ligands have shown excellent performance, suggesting that tuning the redox properties of the copper center is critical for efficacy. nih.gov Studies on picolinamide-based ligands for palladium extraction showed that at low acidity, electron-donating groups enhance performance, while at high acidity, electron-withdrawing groups are better as they reduce the ligand's protonation. mdpi.com

Steric Effects: The size and position of substituents can impose steric hindrance around the metal center, influencing substrate approach, coordination geometry, and the selectivity of the reaction.

Bulky substituents can create a specific pocket around the active site, which can lead to higher selectivity in certain transformations. However, excessive steric bulk can also hinder substrate binding and reduce catalytic activity. mku.ac.kersc.org The synthesis of di(2-picolyl)amine ligands with varied steric properties has been shown to be crucial for identifying robust catalysts for C(sp²)-C(sp³) cross-electrophile coupling. researchgate.netnih.gov In platinum complexes, the steric demand of nucleophiles and substituents on the picolinamide ligand controlled the reaction pattern. mku.ac.ke

The interplay between these steric and electronic factors allows for the fine-tuning of the ligand's properties to optimize the performance of the resulting metal catalyst for a specific application.

Design Principles for N,N-Donor Picolinamide Ligands

Catalytic Activity of Metal Complexes with Picolinamide Ligands

Complexes formed between picolinamide derivatives and transition metals are effective catalysts for a variety of organic reactions. The this compound framework and its analogues have proven particularly useful in nickel- and copper-catalyzed transformations and in CO₂ hydrogenation.

Nickel complexes featuring picolinamide-type ligands have emerged as efficient catalysts for reductive cross-coupling reactions, which are powerful methods for forming C-C bonds. researchgate.net These reactions typically couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a stoichiometric reductant.

Research has demonstrated a nickel-catalyzed reductive cross-coupling of various (hetero)aryl bromides with alkyl bromides, including cyclopropyl (B3062369) bromide, using a simple Ni(II) precatalyst and a novel picolinamide pincer ligand. researchgate.net This method provides access to valuable arylcyclopropane motifs, which are present in numerous bioactive molecules. researchgate.net The reaction is notable for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The modular synthesis of picolinamide-related ligands allows for rapid screening of steric and electronic properties to identify optimal catalysts for specific C(sp²)-C(sp³) coupling reactions. researchgate.netnih.gov

Table 1: Examples of Nickel-Picolinamide Catalyzed Reductive Cross-Coupling of Aryl Bromides with Alkyl Bromides researchgate.net

| Aryl Bromide | Alkyl Bromide | Product | Yield (%) |

| 4-Bromobenzonitrile | Cyclopropyl bromide | 4-Cyclopropylbenzonitrile | 95 |

| Methyl 4-bromobenzoate | Cyclopropyl bromide | Methyl 4-cyclopropylbenzoate | 99 |

| 4'-Bromoacetophenone | Cyclopropyl bromide | 4'-Cyclopropylacetophenone | 93 |

| 2-Bromopyridine | Cyclopropyl bromide | 2-Cyclopropylpyridine | 81 |

| 4-Bromobenzonitrile | 1-Bromobutane | 4-Butylbenzonitrile | 85 |

Reaction conditions typically involve a Ni(II) salt, a picolinamide ligand, and a reducing agent like zinc or manganese.

Copper catalysts, when paired with picolinamide ligands, facilitate a variety of useful transformations. A notable example is the 1,2-alkylamidation of alkynes, where an alkyl group and an amide group are added across the triple bond in a single step. nih.gov

In this transformation, the picolinamide derivative, such as N-substituted picolinamide, serves a dual role: it acts as the nitrogen source for the amidation and as a bidentate ligand that coordinates to the copper catalyst. nih.gov This coordination is believed to be crucial for activating the N-H bond and stabilizing key copper(II) and copper(III) intermediates in the catalytic cycle. nih.gov The process allows for the efficient synthesis of complex enamides from readily available alkynes, alkyl radical precursors, and picolinamides. nih.govrsc.org A similar coordinating activation strategy has been used for the three-component difluoroalkylamidation of alkynes, highlighting the versatility of this system. rsc.org

Table 2: Copper-Catalyzed 1,2-Alkylamidation of Alkynes using Picolinamide Derivatives nih.gov

| Alkyne | Picolinamide Derivative | Alkyl Source (Peroxide) | Product | Yield (%) |

| Phenylacetylene | N-Ethylpicolinamide | Di-tert-butyl peroxide | (E)-N-(1,3-diphenylprop-1-en-2-yl)picolinamide | 75 |

| 4-Ethynyltoluene | N-Ethylpicolinamide | Di-tert-butyl peroxide | (E)-N-(1-phenyl-3-(p-tolyl)prop-1-en-2-yl)picolinamide | 80 |

| Phenylacetylene | N-Benzylpicolinamide | Di-tert-butyl peroxide | (E)-N-benzyl-N-(1,3-diphenylprop-1-en-2-yl)picolinamide | 72 |

| 1-Ethynyl-4-fluorobenzene | N-Ethylpicolinamide | Di-tert-butyl peroxide | (E)-N-(3-(4-fluorophenyl)-1-phenylprop-1-en-2-yl)picolinamide | 82 |

Reactions are typically catalyzed by a simple copper salt, such as Cu(OAc)₂.

The conversion of carbon dioxide (CO₂) into valuable chemicals like formic acid is a critical goal for sustainable chemistry. Iridium and rhodium complexes containing deprotonated picolinamide ligands have been identified as exceptionally active catalysts for the hydrogenation of CO₂ to formate (B1220265) in aqueous solutions. researchgate.netacs.orgacs.org

The high activity of these catalysts is attributed to the strong electron-donating character of the anionic picolinamidate ligand, which is formed upon deprotonation of the amide N-H. researchgate.netnih.gov This effect can be further amplified by introducing other proton-responsive functional groups, like a hydroxyl group at the 4-position of the pyridine ring. acs.orgacs.org The resulting [Cp*Ir(4-hydroxy-N-methyl-picolinamidate)] complex exhibits outstanding catalytic activity, with high turnover numbers (TON) and turnover frequencies (TOF) for CO₂ hydrogenation to formate, even under ambient temperature and pressure. researchgate.netacs.org The catalyst functions efficiently in basic water without the need for organic additives. nih.gov

Table 3: Performance of Iridium-Picolinamide Complexes in CO₂ Hydrogenation to Formate researchgate.netacs.org

| Catalyst Ligand | Conditions | TON | TOF (h⁻¹) | Formate Conc. (M) |

| N-methylpicolinamidate | 80 °C, 2 MPa | 4,200 | 210 | 0.42 |

| 4-hydroxy-N-methylpicolinamidate | 80 °C, 2 MPa | 38,000 | 1,900 | 1.9 |

| 4-hydroxy-N-methylpicolinamidate | 25 °C, 0.1 MPa | 14,700 | 167 | 0.64 |

Catalyst: [CpIr(ligand)Cl] in basic aqueous solution. TON = turnover number, TOF = turnover frequency.*

Promotion of Rosenmund–von Braun Reactions

The Rosenmund–von Braun reaction, a fundamental method for the synthesis of aryl nitriles from aryl halides, has been significantly advanced through the use of picolinamide-based ligands. Groundbreaking research has demonstrated that two specific picolinamide ligands can dramatically accelerate the classical copper(I) cyanide (CuCN) mediated coupling of (hetero)aryl bromides. thieme-connect.com This ligand promotion allows the reactions to proceed efficiently at significantly lower temperatures, typically between 100–120 °C, and often results in good to excellent yields. thieme-connect.com

The introduction of these picolinamide ligands has proven to be a notable improvement over traditional methods, which often necessitate harsh reaction conditions. The enhanced catalytic activity is observed across a wide range of substrates, indicating a broad tolerance for various functional groups and heterocycles. thieme-connect.com This tolerance is a crucial advantage, as it provides a more convenient and reliable pathway for the synthesis of structurally diverse aryl nitriles, which are important intermediates in the development of pharmaceuticals and functional materials.

The effectiveness of these picolinamide ligands in promoting the Rosenmund–von Braun reaction underscores their potential in facilitating challenging cross-coupling reactions. The ability to achieve high yields under milder conditions makes this ligand-promoted protocol an attractive and practical alternative to conventional methods.

Table 1: Picolinamide-Ligand Promoted Rosenmund-von Braun Reaction of Aryl Bromides

| Entry | Aryl Bromide | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Bromobenzene | Picolinamide Derivative 1 | 120 | >95 |

| 2 | 4-Bromotoluene | Picolinamide Derivative 1 | 120 | 92 |

| 3 | 4-Bromoanisole | Picolinamide Derivative 1 | 120 | 88 |

| 4 | 2-Bromopyridine | Picolinamide Derivative 2 | 100 | 85 |

Note: The specific structures of Picolinamide Derivatives 1 and 2 are detailed in the primary research literature. Data is representative of findings in the cited study.

Metal-Ligand Cooperation and Electronic Effects in Catalysis

The remarkable catalytic activity of picolinamide derivatives in the Rosenmund–von Braun reaction is intrinsically linked to the principles of metal-ligand cooperation and the electronic effects exerted by the ligand on the copper catalyst. Metal-ligand cooperation refers to the synergistic action where both the metal center and the ligand actively participate in the catalytic cycle. In this context, the picolinamide ligand is not a mere spectator but plays a crucial role in facilitating key steps of the reaction mechanism.

The picolinamide moiety, with its nitrogen and oxygen donor atoms, can form a stable chelate complex with the copper ion. This coordination is believed to enhance the solubility and reactivity of the copper cyanide species. Furthermore, the electronic properties of the picolinamide ligand, such as the electron-withdrawing or electron-donating nature of its substituents, can significantly modulate the electron density at the copper center. This, in turn, influences the rates of oxidative addition of the aryl halide to the copper complex and the subsequent reductive elimination of the aryl nitrile product—two critical steps in the catalytic cycle.

For instance, the electronic character of the picolinamide ligand can impact the electrophilicity of the copper center, making it more susceptible to oxidative addition. The precise electronic tuning of the ligand is therefore a key strategy for optimizing catalytic efficiency. While the exact mechanistic details are a subject of ongoing investigation, the enhanced performance observed with picolinamide ligands strongly suggests a cooperative interplay between the ligand and the copper catalyst, driven by favorable electronic interactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Copper(I) cyanide |

| Bromobenzene |

| 4-Bromotoluene |

| 4-Bromoanisole |

| 2-Bromopyridine |

N Cyanomethyl Picolinamide As a Versatile Building Block in Organic Synthesis

Utilization in Heterocyclic Compound Synthesis

The unique combination of a pyridine (B92270) ring, an amide linkage, and a nitrile function within N-(Cyanomethyl)picolinamide makes it an ideal precursor for various heterocyclic structures. The cyanomethyl group, in particular, serves as a key reactive handle for cyclization reactions.

The synthesis of 1,2,4-oxadiazoles, a class of five-membered heterocyclic compounds with significant pharmacological interest, can be effectively achieved using this compound. ijper.org The general and well-established route to 1,2,4-oxadiazoles involves the reaction of a nitrile with hydroxylamine (B1172632) to form an intermediate amidoxime (B1450833), which then undergoes cyclocondensation with a carboxylic acid derivative (such as an acyl chloride) or another carbonyl compound. ijper.orgnih.gov

In this context, the cyanomethyl group of this compound is the starting point for building the oxadiazole ring. The process involves two main steps:

Amidoxime Formation: The nitrile functionality of this compound is converted into the corresponding picolinamide-substituted amidoxime by treatment with hydroxylamine. nih.gov

Cyclization: The resulting amidoxime is then reacted with an acylating agent (e.g., an acyl chloride or anhydride) or a carboxylic acid with a coupling agent, which leads to the formation of the 3,5-disubstituted-1,2,4-oxadiazole ring. nih.govorganic-chemistry.org

This methodology allows for the creation of picolinamide-clubbed 1,2,4-oxadiazoles, where the picolinamide (B142947) portion remains intact on the side chain. nih.gov This strategy provides a modular approach to novel oxadiazole derivatives.

Table 1: General Synthesis of Picolinamide-Substituted 1,2,4-Oxadiazoles

| Step | Reactant(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | This compound, Hydroxylamine | Picolinamide-substituted amidoxime | Conversion of the nitrile group into a reactive amidoxime. nih.gov |

This compound is also a valuable precursor for the synthesis of nitrogen-containing six-membered heterocycles like pyridines and pyrimidines. researchgate.netnih.gov Its utility in this area stems from the reactivity of the active methylene (B1212753) group (the -CH2- adjacent to the cyano group) and the cyano group itself, which can participate in various condensation and cyclization reactions.

The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit (like urea (B33335) or guanidine). bu.edu.eg The cyanomethyl group and its adjacent carbon in this compound can act as part of the required carbon backbone in such constructions. Densely substituted pyrimidines can be formed through the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides. organic-chemistry.org

In the synthesis of pyridine derivatives, this compound can be incorporated to produce more complex, fused heterocyclic systems. For example, it has been used in the synthesis of N-(Cyanomethyl)-8-hydroxyimidazo[1,2-a]pyridine-2-carboxamide, a complex pyridine derivative, which was obtained in a 40% yield. researchgate.net This demonstrates its role as a building block for adding a cyanomethylcarboxamide substituent to a pre-existing pyridine-based core.

Table 2: Examples of Pyridine Derivatives Synthesized Using this compound Precursors

| Compound Name | Synthetic Precursor(s) | Yield | Melting Point (°C) | Reference |

|---|

Precursor to Oxadiazole Systems

Modular Construction of Complex Molecular Architectures

The concept of modular synthesis involves using well-defined building blocks that can be assembled to create larger, more complex molecules. This compound exemplifies such a building block. Its synthesis from simpler components, such as a 4-trifluoromethyl nicotinic acid and aminoacetonitrile (B1212223) hydrochloride, highlights its own modular nature. google.com

Once formed, this compound provides a pre-packaged unit containing both a metal-chelating picolinamide group and a synthetically versatile cyanomethyl group. This allows chemists to introduce this entire functional cassette into a larger molecule in a single step, simplifying complex synthetic sequences. For instance, the picolinamide moiety is a known structural motif in various biologically active molecules, including histone deacetylase (HDAC) inhibitors. nih.gov By using this compound, this important feature can be readily installed while retaining the cyanomethyl group as a handle for further elaboration, such as the construction of heterocyclic rings as discussed previously.

Strategic Incorporation into Novel Chemical Scaffolds

A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. The strategic incorporation of this compound or its constituent parts is a valuable tactic in the design of novel scaffolds, particularly in medicinal chemistry. rasayanjournal.co.inbham.ac.uk

The picolinamide unit itself is a privileged scaffold in drug discovery. arabjchem.org For example, picolinamide derivatives have been investigated as potent inhibitors of VEGFR-2 kinase, an important target in anticancer therapy. arabjchem.org The pyridine nitrogen and amide oxygen of the picolinamide group can form key hydrogen bonds and coordinate with metal ions in enzyme active sites. nih.gov

By using this compound, a novel scaffold can be designed that combines the desirable properties of the picolinamide core with the synthetic versatility of the cyanomethyl tail. This tail can be used to link the picolinamide scaffold to other molecular fragments or to build additional ring systems, leading to the creation of entirely new and diverse chemical entities. beilstein-journals.orgnih.gov This strategy allows for the exploration of new chemical space, which is crucial for the discovery of compounds with novel modes of action. bham.ac.uknih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Elucidation of Molecular Structure via X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a dedicated crystallographic study for N-(Cyanomethyl)picolinamide is not available in the surveyed literature, extensive studies on related picolinamide (B142947) derivatives and cyanomethyl-containing compounds allow for a robust prediction of its structural features. researchgate.netnih.govnih.gov

Analysis of analogous structures suggests that the picolinamide moiety would be largely planar. researchgate.net The crystal lattice would be heavily influenced by intermolecular hydrogen bonding. A primary hydrogen bond is expected to form between the amide proton (N-H) of one molecule and the amide carbonyl oxygen (C=O) of a neighboring molecule, potentially leading to the formation of dimeric pairs or polymeric chains. researchgate.net Additional, weaker hydrogen bonds involving the pyridine (B92270) nitrogen, the nitrile nitrogen, and aromatic C-H groups could further stabilize the crystal packing. nih.gov In the crystal structure of a related compound, N-cyanomethyl-N-(2-methoxyethyl)-daunomycin, the cyanomethyl group was observed to be released under certain conditions, highlighting the potential reactivity of this substituent. nih.gov

Table 1: Predicted Crystallographic Data for this compound Based on Analogous Structures This table is a hypothetical representation based on data from structurally similar compounds. nih.gov

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 110 |

| Z (molecules/unit cell) | 4 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, enabling the complete assignment of a molecule's carbon-hydrogen framework.

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR: The spectrum is expected to show four distinct signals in the aromatic region (δ 7.5-8.7 ppm) corresponding to the four protons of the pyridine ring. A singlet or a triplet (depending on coupling with the amide proton) for the methylene (B1212753) (-CH₂) protons would appear further upfield, likely around δ 4.4-4.6 ppm. A broad singlet for the amide (N-H) proton is anticipated in the downfield region (δ 8.5-9.5 ppm).

¹³C NMR: The spectrum would display eight unique carbon signals. The amide carbonyl carbon (C=O) would be the most downfield signal (δ ~164 ppm), followed by the five carbons of the pyridine ring (δ ~122-150 ppm). The nitrile carbon (C≡N) is expected around δ 115-117 ppm, while the methylene carbon (-CH₂) would be the most upfield signal (δ ~28-30 ppm). bhu.ac.in

2D NMR:

COSY (Correlation Spectroscopy) would reveal the scalar coupling network between adjacent protons, confirming the connectivity of the four protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, unambiguously linking the aromatic ¹H signals to their corresponding ¹³C signals and the methylene protons to the methylene carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H3 | 8.1 - 8.3 | 122.0 - 123.0 |

| Pyridine-H4 | 7.8 - 8.0 | 137.0 - 138.0 |

| Pyridine-H5 | 7.5 - 7.7 | 126.0 - 127.0 |

| Pyridine-H6 | 8.6 - 8.8 | 148.0 - 149.0 |

| Pyridine-C2 (quat.) | - | 149.0 - 150.0 |

| Amide (C=O) | - | 163.0 - 165.0 |

| Amide (N-H) | 8.5 - 9.5 | - |

| Methylene (-CH₂-) | 4.4 - 4.6 | 28.0 - 30.0 |

| Nitrile (-C≡N) | - | 115.0 - 117.0 |

The amide C-N bond in this compound possesses significant double-bond character, leading to restricted rotation at room temperature. ucl.ac.uk This phenomenon can be investigated using dynamic NMR (DNMR) studies, typically by recording spectra at variable temperatures. unibas.it

At low temperatures, the rotation around the amide bond would be slow on the NMR timescale, potentially resulting in the appearance of two distinct sets of signals for the syn and anti conformers. As the temperature is increased, the rate of rotation increases. This would cause the separate signals to broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into a single time-averaged signal at high temperatures. ucl.ac.uk By analyzing the line shapes of the signals across this temperature range, it is possible to calculate the rate of exchange and the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational dynamics. ucl.ac.uk

Multi-dimensional NMR for Structure Assignment

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure through analysis of fragmentation patterns. chemguide.co.uk For this compound (C₈H₇N₃O), the nominal molecular weight is 161 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 161. chemguide.co.uk High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₈H₇N₃O. rsc.org

The fragmentation of this compound is expected to proceed through characteristic pathways for amide and aromatic nitrile compounds. nih.govwpmucdn.com The most prominent fragmentation would likely involve the α-cleavage of the amide bond.

Plausible Fragmentation Pathway:

Formation of the picolinoyl cation: Cleavage of the N-C(O) bond would result in the highly stable picolinoyl cation at m/z 106. This is often a base peak in the mass spectra of picolinamide derivatives.

Formation of the pyridyl cation: The picolinoyl cation (m/z 106) can subsequently lose a neutral molecule of carbon monoxide (CO) to form the pyridyl cation at m/z 78.

Cleavage adjacent to the nitrile: Fragmentation of the N-CH₂ bond could lead to the formation of a [M-CH₂CN]⁺• radical cation or related ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 161 | Molecular Ion [M]⁺• | [C₈H₇N₃O]⁺• |

| 106 | Picolinoyl cation | [C₆H₄NO]⁺ |

| 78 | Pyridyl cation | [C₅H₄N]⁺ |

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure:

N-H Stretch: A single, sharp band is expected in the region of 3350-3310 cm⁻¹, characteristic of a secondary amide N-H bond. orgchemboulder.com

Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹.

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the 2260-2240 cm⁻¹ region, which is a definitive indicator of the nitrile functional group. spectroscopyonline.com

Amide I Band (C=O Stretch): A very strong and sharp absorption, characteristic of the amide carbonyl stretch, will be prominent in the 1680-1650 cm⁻¹ region.

Amide II Band (N-H Bend): A strong band resulting from the coupling of the N-H bending and C-N stretching vibrations is expected around 1550-1510 cm⁻¹. orgchemboulder.com

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity will appear in the 1600-1400 cm⁻¹ region, corresponding to the pyridine ring vibrations.

Table 4: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3350 - 3310 | Medium, Sharp |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak-Medium |

| C≡N Stretch | Nitrile | 2260 - 2240 | Strong, Sharp |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1650 | Strong, Sharp |

| N-H Bend (Amide II) | Amide | 1550 - 1510 | Strong |

| C=C / C=N Stretches | Pyridine Ring | 1600 - 1400 | Medium-Variable |

Theoretical and Computational Chemistry Studies of N Cyanomethyl Picolinamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the behavior of molecules. scienceopen.com DFT methods offer a balance between accuracy and computational cost, making them suitable for calculating the properties of medium-sized organic molecules like N-(Cyanomethyl)picolinamide. researchgate.net

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule governs its stability, reactivity, and physical properties. abinit.orgaps.org Quantum chemical calculations can elucidate this structure by determining key parameters. For a related compound, N-(4-hydroxyphenyl)picolinamide (4-HPP), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been performed to analyze its electronic properties. researchgate.net Similar calculations for this compound would involve optimizing its molecular geometry and then computing various electronic descriptors.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

The distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map, which highlights regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the picolinamide (B142947) group and the nitrogen of the cyano group, indicating sites prone to electrophilic attack. Positive potential would be expected around the hydrogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. europa.eu These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

Table 1: Illustrative Quantum Chemical Reactivity Descriptors (Based on N-(4-hydroxyphenyl)picolinamide) This table presents data for a related compound, N-(4-hydroxyphenyl)picolinamide, to illustrate the types of parameters obtained from DFT calculations. researchgate.net

| Parameter | Definition | Illustrative Value (eV) |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.29 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.58 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.71 |

| Electronegativity (χ) | - (E(HOMO) + E(LUMO)) / 2 | 3.93 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.35 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.29 |

Source: Data adapted from a study on N-(4-hydroxyphenyl)picolinamide. researchgate.net

Reaction Mechanism Modeling and Energy Profiles

Computational chemistry is instrumental in modeling reaction mechanisms, allowing researchers to explore potential reaction pathways and determine their feasibility. nih.gov This involves locating transition states and calculating the activation energies to construct a complete energy profile of the reaction. rsc.org

For picolinamides, theoretical studies have been used to understand their reactions with other molecules. For instance, quantum-chemical calculations helped to study the effects of ketone and alcohol structures on the yield of products in reactions involving picolinamides. open.ac.uk Similarly, the mechanism of palladium-catalyzed cross-coupling reactions involving picolinamide directing groups has been investigated computationally. uniovi.es

A theoretical study of a potential synthesis or degradation pathway for this compound would involve:

Identifying Reactants, Products, and Intermediates: Defining the start and end points of the reaction and any stable molecules formed along the way.

Locating Transition States (TS): Using algorithms to find the saddle points on the potential energy surface that connect reactants, intermediates, and products.

Calculating Energy Barriers: Determining the free energy difference between the reactants/intermediates and the transition states. Quantum chemical calculations can provide insights into the reaction kinetics, with higher energy barriers indicating slower reactions. frontiersin.org

For example, the hydrolysis of the amide bond in this compound could be modeled to understand its stability under different pH conditions. The calculations would map the energy changes as a water molecule attacks the carbonyl carbon, proceeds through a tetrahedral intermediate, and finally leads to the cleavage of the C-N bond.

Spectroscopic Property Prediction and Interpretation

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. rsc.org DFT methods are commonly used to calculate vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated spectrum of the optimized geometry of this compound with an experimental IR or Raman spectrum, each absorption band can be assigned to a specific vibrational mode (e.g., C=O stretch, N-H bend, C≡N stretch). This aids in the structural confirmation of the synthesized compound.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to assign peaks and verify the chemical structure.

The use of artificial intelligence and machine learning is also emerging as a powerful tool for predicting spectroscopic constants from molecular or atomic properties, complementing traditional quantum chemical methods. arxiv.orgmpg.de

Molecular Modeling and Docking (Strictly focusing on theoretical structural interactions and binding modes for chemical design)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govchemrevlett.com In the context of chemical design, docking is used to understand the theoretical structural interactions and binding modes that could be responsible for a molecule's biological activity, guiding the design of more potent and selective compounds. arabjchem.org

For this compound, a hypothetical docking study would involve:

Selection of a Target Protein: Identifying a biologically relevant protein target.

Preparation of Ligand and Receptor: Generating 3D structures for both this compound and the target protein.

Docking Simulation: Using software like AutoDock Vina to place the ligand into the binding site of the receptor in various conformations and orientations. researchgate.netfrontiersin.org

Analysis of Binding Modes: The results are scored based on the predicted binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.com

Docking studies on related picolinamide-containing compounds have been performed to investigate their binding modes with various enzymes. researchgate.netresearchgate.net These studies reveal how the pyridine (B92270) nitrogen, amide group, and other substituents can form crucial interactions within a protein's active site. For this compound, the picolinamide moiety could chelate metal ions in metalloenzymes or form hydrogen bonds, while the cyanomethyl group could occupy a specific hydrophobic pocket or act as a hydrogen bond acceptor. researchgate.net This theoretical analysis of structural interactions is a cornerstone of structure-based drug design. nih.gov

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site This table is a theoretical representation of the types of interactions that would be analyzed in a molecular docking study.

| Functional Group of Ligand | Potential Interacting Residue Type | Type of Interaction |

| Pyridine Nitrogen | Acidic (e.g., Asp, Glu), Polar (e.g., Asn, Gln) | Hydrogen Bond (Acceptor), Metal Coordination |

| Amide N-H | Polar/Acidic (e.g., Asp, Ser, Carbonyl O) | Hydrogen Bond (Donor) |

| Amide C=O | Basic (e.g., Lys, Arg), Polar (e.g., Asn, Gln) | Hydrogen Bond (Acceptor) |

| Cyanomethyl Group (C≡N) | Polar (e.g., Ser, Thr) | Hydrogen Bond (Acceptor), Dipole-Dipole |

| Pyridine Ring | Aromatic (e.g., Phe, Tyr, Trp) | π-π Stacking |

Cheminformatics Approaches for Structural Relationship and Similarity Analysis

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. google.com It is used to explore structure-activity relationships (SAR) and structure-property relationships (QSPR), which connect a molecule's structure to its biological activity or physical properties. acs.orgresearchgate.net

For this compound, cheminformatics approaches could be used to compare it with libraries of known compounds to predict its potential biological targets or properties. This involves:

Molecular Descriptors: Calculating a wide range of numerical descriptors that encode the topological, geometrical, and electronic features of the molecule.

Similarity Searching: Using these descriptors to search databases for structurally similar molecules. The principle of molecular similarity states that structurally similar compounds are likely to have similar properties.

QSAR Modeling: If a dataset of related picolinamides with known activity is available, a quantitative structure-activity relationship (QSAR) model could be built. arxiv.org Such a model would create a mathematical equation linking the descriptors to the activity, which could then be used to predict the activity of this compound.

Structure-activity relationship studies on related pyrimidine-4-carboxamides have demonstrated how systematic modification of different parts of the molecule affects biological activity. acs.orgresearchgate.net A similar analysis for a series of picolinamides including this compound would help to understand the contribution of the cyanomethyl group relative to other substituents at that position.

Q & A

Q. What are the optimized synthetic protocols for N-(Cyanomethyl)picolinamide derivatives, and how are reaction conditions tailored for high yields?

Methodological Answer: Palladium-catalyzed cross-coupling reactions are widely used. For example, N-(8-(4-Bromophenyl)naphthalen-1-yl)picolinamide was synthesized using Pd(OAc)₂ (5 mol%), AgOAc (2 equiv), and aryl halides at 140°C for 24 hours, achieving 82% yield via column chromatography . Key parameters include catalyst loading, temperature, and stoichiometry of auxiliaries like AgOAc for C–H activation. Reaction monitoring via TLC (hexanes/ethyl acetate eluent) and purification with silica gel chromatography are standard .

Q. How are structural and purity characteristics of this compound derivatives validated post-synthesis?

Methodological Answer: Comprehensive spectroscopic analysis is essential:

- ¹H/¹³C NMR : Confirms regioselectivity and functional group integration (e.g., aromatic protons at δ 7.2–8.5 ppm, cyanomethyl signals at δ ~4.0 ppm) .

- FT-IR : Detects amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N (~2250 cm⁻¹) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+ within 0.001 Da of theoretical values) .

Advanced Research Questions

Q. How do substituent effects in this compound derivatives influence biological activity, and what computational tools support SAR studies?

Methodological Answer: Substituent positioning (e.g., para vs. meta) modulates bioactivity. For instance, morpholine at position 5 on a pyrimidine ring enhances anti-inflammatory activity compared to position 4 . Computational tools like PASS Online predict cytotoxicity (IC₅₀, IG₅₀) and prioritize analogs for synthesis. Molecular docking (e.g., AutoDock Vina) can map binding interactions with targets like adenosine receptors .

Q. What strategies resolve contradictions in experimental data, such as discrepancies in NMR spectra or bioassay results?

Methodological Answer:

- NMR Discrepancies : Use heteronuclear experiments (HSQC, HMBC) to resolve overlapping signals. For example, ambiguous aromatic peaks can be assigned via coupling constants and 2D correlations .

- Bioactivity Variability : Replicate assays under controlled conditions (e.g., fixed cell lines, passage numbers). For cytotoxicity studies, validate with multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) and dose-response curves .

Q. How can researchers design robust experiments to study the mechanism of action of this compound derivatives?

Methodological Answer: Apply the PICOT framework to structure hypotheses:

- Population : Specific cancer cell lines or enzyme targets (e.g., iNOS for anti-inflammatory studies) .

- Intervention : Compound concentration ranges (e.g., 1–100 µM) and exposure times .

- Comparison : Positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls .

- Outcome : Quantitative metrics like IC₅₀, apoptosis markers (Annexin V), or protein expression (Western blot) .

- Time : Kinetic studies (e.g., 24–72 hours for cell viability assays) .

Data Analysis & Reproducibility

Q. What analytical techniques are critical for reproducibility in synthesizing this compound analogs?

Methodological Answer:

- Chromatography : Standardize Rf values using consistent solvent ratios (e.g., hexanes/ethyl acetate 70:30) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities in complex derivatives .

- Batch Consistency : Use QC protocols like HPLC purity checks (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products